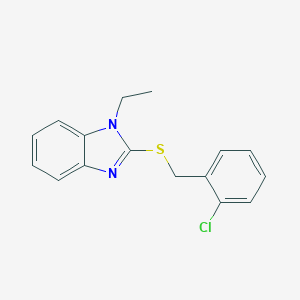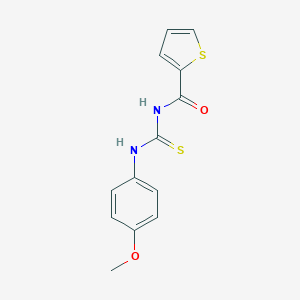
2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The compound features a benzimidazole core with a 2-(2-chlorobenzylthio) and 1-ethyl substitution, which may contribute to its unique pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(2-chlorobenzylthio)-1-ethyl-benzimidazole, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-(2-chlorobenzylthio)benzimidazole.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of benzimidazole, 2-(2-chlorobenzylthio)-1-ethyl- involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the enzyme topoisomerase, which is essential for DNA replication in cancer cells, thereby preventing their proliferation. Additionally, it can interact with microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
2-Mercapto benzimidazole: Known for its antiviral and anticancer properties.
2-(2-Methylbenzylthio)benzimidazole: Similar structure but with a methyl group instead of chlorine, showing different biological activities.
1-Ethyl-2-mercapto benzimidazole: Similar structure but with a mercapto group, used in different therapeutic applications.
Uniqueness: 2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is unique due to the presence of both the 2-(2-chlorobenzylthio) and 1-ethyl groups, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C16H15ClN2S |
|---|---|
Poids moléculaire |
302.8g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methylsulfanyl]-1-ethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2S/c1-2-19-15-10-6-5-9-14(15)18-16(19)20-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
Clé InChI |
AJGFJKPEPAPHEW-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-allyl-2-[(2-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B397991.png)
![2-{3-allyl-2-[(2,4-dibromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B397994.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B397996.png)
![N-(3-chloro-4-methylphenyl)-2-{3-ethyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397997.png)
![2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B397998.png)
![2-{3-ethyl-2-[(9-ethyl-9H-carbazol-3-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-iodophenyl)acetamide](/img/structure/B397999.png)
![2-[3-cyclopentyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B398004.png)

![1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea](/img/structure/B398006.png)
![N-[(4-chloro-2-fluorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B398008.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B398011.png)
![Propyl 4-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B398013.png)
![N-[4-(dimethylamino)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B398014.png)

